molecular formula C16H21BrN6O2 B4359827 4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4359827
M. Wt: 409.28 g/mol
InChI Key: RKJXVUMKEOIZEL-UHFFFAOYSA-N
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Description

4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a piperidinylcarbonyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity. Techniques like chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-4-bromo-1H-pyrazole-5-carboxamide
  • 1-ethyl-5-(1-piperidinylcarbonyl)-1H-pyrazole-4-carboxamide
  • 1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazole-4-carboxamide

Uniqueness

4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-2-ethyl-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN6O2/c1-3-23-13(11(17)9-19-23)15(24)20-12-10-18-21(2)14(12)16(25)22-7-5-4-6-8-22/h9-10H,3-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJXVUMKEOIZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(N(N=C2)C)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-1-ETHYL-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

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